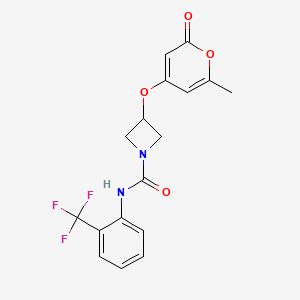
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
BenchChem offers high-quality 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel heterocyclic compounds containing the 2H-pyranopyridine-2-one moiety, which are anticipated to exhibit improved hypertensive activity. These compounds were synthesized starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, through a series of chemical transformations (Kumar & Mashelker, 2007).
Structural Analysis and Crystallography
Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate have revealed insights into their crystal structures. These structures crystallize as centrosymmetric hydrogen-bonded dimers, which are facilitated by various intermolecular interactions. Such structural analysis is crucial for understanding the physical and chemical properties of these compounds (Kranjc et al., 2012).
Antimicrobial Activity
Compounds derived from 2H-pyran have been evaluated for their antimicrobial activity. For instance, a study synthesized 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives and tested their antimicrobial activities against various bacterial and fungal strains. Some derivatives showed significant activity, highlighting their potential in antimicrobial therapy (Aytemir et al., 2003).
Biological Activity of Heterocyclic Systems
Research on 2H-pyran derivatives has also explored their biological activities. One study described the synthesis of various heterocyclic systems starting from a 2H-pyran derivative and testing their biocidal properties against bacteria and fungi. Some compounds demonstrated excellent biocidal properties, suggesting potential pharmaceutical applications (Youssef et al., 2011).
Anticancer and Anti-inflammatory Potential
Several studies have synthesized and evaluated the anticancer and anti-inflammatory activities of compounds derived from 2H-pyran. These studies involved the creation of novel molecular structures and subsequent testing for specific biological activities, demonstrating the versatility and potential therapeutic applications of these compounds https://consensus.app/papers/synthesis-antiinflammatory-activity-indolyl-kalsi/f9489188f6605f2da92953fe212f6060/?utm_source=chatgpt" target="_blank">(Rahmouni et al., 2016; Kalsi et al., 1990)
properties
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-10-6-11(7-15(23)25-10)26-12-8-22(9-12)16(24)21-14-5-3-2-4-13(14)17(18,19)20/h2-7,12H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPWAITQDDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

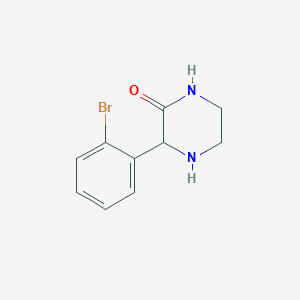
![Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2632235.png)
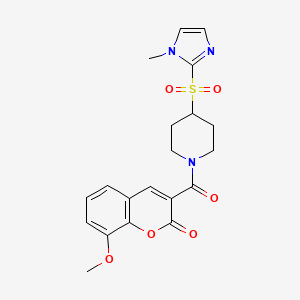

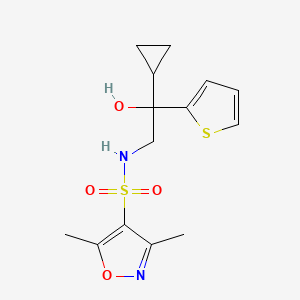

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
![1-(3-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
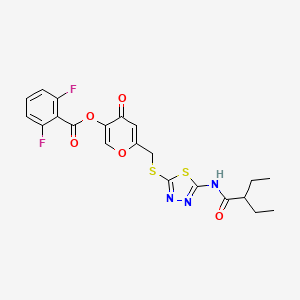
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)

![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)